6,8-Dibromo-2-(3-nitrophenyl)imidazo[1,2-a]pyridine
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Overview
Description
6,8-Dibromo-2-(3-nitrophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its wide range of applications in medicinal chemistry due to its unique structural features and biological activities . The presence of bromine and nitro groups in the molecule enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-2-(3-nitrophenyl)imidazo[1,2-a]pyridine typically involves the bromination of imidazo[1,2-a]pyridine derivatives followed by nitration. One common method includes the following steps:
Bromination: The starting material, 2-(3-nitrophenyl)imidazo[1,2-a]pyridine, is dissolved in a suitable solvent such as acetic acid.
Nitration: The brominated product is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6,8-Dibromo-2-(3-nitrophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at positions 6 and 8 can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives, depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (DMF, DMSO), and bases (K2CO3, NaH) are commonly used.
Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride in ethanol.
Oxidation: Potassium permanganate, chromium trioxide in acetic acid.
Major Products
Scientific Research Applications
6,8-Dibromo-2-(3-nitrophenyl)imidazo[1,2-a]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly for its potential anti-tuberculosis activity.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Material Science: Due to its unique structural properties, it is explored for use in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6,8-Dibromo-2-(3-nitrophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The bromine atoms enhance the compound’s ability to form covalent bonds with target proteins, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-(3-Nitrophenyl)imidazo[1,2-a]pyridine: Lacks bromine atoms, resulting in different reactivity and biological activity.
6,8-Dichloro-2-(3-nitrophenyl)imidazo[1,2-a]pyridine: Chlorine atoms instead of bromine, leading to variations in chemical properties and reactivity.
Uniqueness
6,8-Dibromo-2-(3-nitrophenyl)imidazo[1,2-a]pyridine is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and biological activity. The bromine atoms enhance its potential for substitution reactions, while the nitro group provides a site for reduction and further functionalization .
Properties
Molecular Formula |
C13H7Br2N3O2 |
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Molecular Weight |
397.02 g/mol |
IUPAC Name |
6,8-dibromo-2-(3-nitrophenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H7Br2N3O2/c14-9-5-11(15)13-16-12(7-17(13)6-9)8-2-1-3-10(4-8)18(19)20/h1-7H |
InChI Key |
JZEYLZIBYNOYDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN3C=C(C=C(C3=N2)Br)Br |
Origin of Product |
United States |
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